molecular formula C22H18ClN3O B11403536 N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-chlorobenzamide

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-chlorobenzamide

Cat. No.: B11403536
M. Wt: 375.8 g/mol
InChI Key: ARNVCCCCJQCVJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-4-CHLOROBENZAMIDE is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-4-CHLOROBENZAMIDE typically involves the reaction of 1-benzyl-1H-1,3-benzodiazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-4-CHLOROBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-4-CHLOROBENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-4-CHLOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, and other cellular effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-4-CHLOROBENZAMIDE is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H18ClN3O

Molecular Weight

375.8 g/mol

IUPAC Name

N-[(1-benzylbenzimidazol-2-yl)methyl]-4-chlorobenzamide

InChI

InChI=1S/C22H18ClN3O/c23-18-12-10-17(11-13-18)22(27)24-14-21-25-19-8-4-5-9-20(19)26(21)15-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,24,27)

InChI Key

ARNVCCCCJQCVJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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